1-(Cyclopropylmethyl)cyclopropanecarboxylic acid
Description
Historical Context and Discovery
The discovery and characterization of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid emerged from the broader historical development of cyclopropane chemistry, which traces its origins to the foundational work of August Freund in 1881. Freund's pioneering discovery of cyclopropane itself, achieved through treating 1,3-dibromopropane with sodium in an intramolecular Wurtz reaction, established the groundwork for understanding three-membered carbocyclic systems. The subsequent development of cyclopropanecarboxylic acid derivatives followed as chemists recognized the potential of these strained ring systems in synthetic applications.
The evolution of cyclopropane carboxylic acid chemistry gained momentum throughout the twentieth century as synthetic methodologies advanced. The development of more sophisticated synthetic approaches, including cyclopropanation reactions and the utilization of diazo compounds, provided pathways to increasingly complex cyclopropane-containing structures. The specific compound this compound represents a relatively recent addition to this family, emerging from research focused on creating novel bicyclic architectures that combine multiple strained ring systems within a single molecular framework.
Modern pharmaceutical and agrochemical research has driven much of the contemporary interest in cyclopropane carboxylic acid derivatives. The recognition that cyclopropyl groups can enhance metabolic stability and modify biological activity profiles has led to systematic exploration of compounds featuring multiple cyclopropane units. This research context provided the impetus for synthesizing and characterizing compounds such as this compound, which combines two such units in a unique structural arrangement.
Structural Identification and Nomenclature
The structural characterization of this compound reveals a complex bicyclic architecture that distinguishes it from simpler cyclopropane carboxylic acid derivatives. The compound's systematic name reflects its structural composition: a cyclopropanecarboxylic acid core bearing a cyclopropylmethyl substituent at the alpha position. This nomenclature follows International Union of Pure and Applied Chemistry conventions for describing substituted carboxylic acids, where the principal functional group is the carboxylic acid and substituents are named according to their structural features.
The molecular structure can be described using the Simplified Molecular Input Line Entry System notation as OC(=O)C1(CC1)CC1CC1, which precisely captures the connectivity pattern of the bicyclic system. This representation illustrates the presence of two three-membered rings connected through a methylene bridge, with the carboxylic acid functional group attached to one of the cyclopropane rings. The compound's three-dimensional structure exhibits significant ring strain energy, characteristic of cyclopropane-containing molecules, which contributes to its distinctive reactivity profile.
Spectroscopic identification methods for this compound rely on nuclear magnetic resonance spectroscopy and mass spectrometry techniques that can distinguish between the various carbon environments present in the molecule. The presence of multiple methylene groups within the cyclopropane rings creates characteristic spectroscopic signatures that facilitate structural confirmation. The molecular ion peak at mass-to-charge ratio 140 in mass spectrometry provides additional confirmation of the molecular formula C8H12O2.
Position within Cyclopropane Carboxylic Acid Family
This compound occupies a unique position within the broader family of cyclopropane carboxylic acids, distinguished by its bicyclic architecture and the presence of two distinct cyclopropane units. The cyclopropane carboxylic acid family encompasses a diverse range of compounds, from the simplest cyclopropanecarboxylic acid itself (molecular formula C4H6O2, molecular weight 86.09) to more complex substituted derivatives. Within this family, the progression from monocyclic to bicyclic systems represents an important structural evolution that expands the range of available chemical properties and potential applications.
Comparative analysis with related family members reveals the structural relationships within this chemical class. Cyclopropanecarboxylic acid, the parent compound, features a single three-membered ring attached to a carboxylic acid group and exhibits a melting point of 14-17°C and boiling point of 182-184°C. 1-Methylcyclopropane-1-carboxylic acid, another family member with molecular formula C5H8O2, demonstrates how simple alkyl substitution affects physical properties, showing a melting point of 30-32°C and boiling point of 183-185°C. The introduction of the cyclopropylmethyl group in this compound represents a significant structural elaboration that introduces additional ring strain and conformational complexity.
The classification of this compound within this family also considers its relationship to cyclopropane ester derivatives. Compounds such as cyclopropylmethyl cyclopropanecarboxylate, which shares the same basic structural framework but features an ester rather than carboxylic acid functional group, provide insight into how functional group modifications affect chemical behavior. This relationship demonstrates the versatility of the cyclopropane carboxylic acid scaffold for generating structurally diverse derivatives with varied properties.
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research stems from its unique structural features and the fundamental insights it provides into strained ring system chemistry. The presence of two cyclopropane rings within a single molecule creates an unusually high degree of ring strain, making this compound an valuable subject for studying the electronic and geometric effects of multiple strained systems in close proximity. This research has implications for understanding how ring strain affects reactivity patterns, conformational preferences, and thermodynamic stability in complex molecular architectures.
Research applications of this compound extend to its utility as a synthetic building block in medicinal chemistry and pharmaceutical development. The cyclopropyl group is recognized for its ability to enhance metabolic stability and modify the pharmacokinetic properties of drug candidates. The presence of two such groups in this compound potentially amplifies these effects, making it an interesting scaffold for drug discovery research. Studies have demonstrated that cyclopropane-containing compounds can serve as bioisosteres for other functional groups, providing opportunities to fine-tune the biological activity profiles of pharmaceutical candidates.
The synthetic chemistry of this compound also contributes to advancing methodologies for constructing complex cyclopropane-containing molecules. Research into efficient synthetic routes for preparing this compound has led to developments in cyclopropanation chemistry and novel approaches to multi-ring construction. These methodological advances have broader implications for synthetic organic chemistry, as they provide tools for accessing other structurally complex cyclopropane derivatives that may have applications in materials science, agrochemistry, and pharmaceutical research.
Contemporary research interest in this compound is also driven by its potential role in understanding carbon-carbon bond activation processes. Cyclopropane rings are known to undergo oxidative addition to transition metals, a process referred to as carbon-carbon activation. The presence of two cyclopropane rings in this compound provides opportunities to study how multiple strained rings interact with metal centers and whether cooperative effects emerge when multiple activation sites are present within a single molecule. This research contributes to the broader field of organometallic chemistry and catalysis development.
Properties
IUPAC Name |
1-(cyclopropylmethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)8(3-4-8)5-6-1-2-6/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSENDULSLJRCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropylation of Precursors via Carbene or Halide Intermediates
Method Overview:
One common approach involves cyclopropylation of suitable precursors such as cyclopropyl halides or derivatives using carbene transfer reactions or halogenated intermediates. For instance, a typical route employs the reaction of cyclopropyl halides with nucleophilic or electrophilic partners under basic or catalytic conditions.
- A patent describes the use of alkali metal bases (e.g., sodium or potassium hydroxide) to promote cyclopropylation of halogenated intermediates, such as halogenated carboxylic acids or esters, to form cyclopropane derivatives.
- The process involves initial halogenation of the precursor, followed by nucleophilic substitution or addition of cyclopropyl groups via halide displacement or carbene insertion.
Data Table 1: Cyclopropylation Methods
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Halogenation | Halogen source (e.g., Br2, Cl2) | Room temperature, inert atmosphere | High | Precursor preparation |
| Cyclopropylation | Cyclopropyl halide + base | Elevated temperature (50-80°C) | 70-85% | Using sodium or potassium hydroxide |
Ring-Opening and Functionalization of Cyclopropane Derivatives
Method Overview:
The key step involves converting cyclopropyl derivatives into the target acid via ring-opening reactions under basic or acidic conditions, followed by oxidation or carboxylation.
- A patent details the use of gamma-butyrolactone as a starting material, which undergoes ring-opening with dimethyl sulfate in the presence of potassium carbonate, leading to methyl cyclopropanecarboxylate, subsequently hydrolyzed to the acid.
- The process emphasizes mild reaction conditions, high yield (up to 95.83%), and the use of inexpensive raw materials, making it suitable for industrial scaling.
Data Table 2: Ring-Opening and Carboxylation
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Ring-opening | Dimethyl sulfate + gamma-butyrolactone + K2CO3 | 80-100°C, 6-10 h | 90-95% | Efficient ester formation |
| Hydrolysis | Acid or base | Reflux | Quantitative | Conversion to acid |
Alternative Synthetic Routes
a. Cyclopropylation via Diazomethane or Similar Reagents:
While diazomethane can facilitate cyclopropanation, its toxicity and handling issues limit industrial application. Nonetheless, some literature reports its use for small-scale synthesis.
b. Synthesis from 1-Hydroxycyclopropanecarboxylic Acid:
A method involves oxidation of 1-hydroxycyclopropanecarboxylic acid derivatives to the corresponding acid, but this route is less favored due to harsh conditions and low yields.
Summary of Key Preparation Methods
| Method | Raw Materials | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Cyclopropylation of halides | Cyclopropyl halides + base | Nucleophilic substitution | High yield, scalable | Requires halogenated intermediates |
| Ring-opening of gamma-butyrolactone | Gamma-butyrolactone + dimethyl sulfate + K2CO3 | Ester exchange + cyclization | Mild conditions, high yield, cost-effective | Multiple steps, requires control of reaction conditions |
| Diazomethane-mediated | Diazomethane + precursors | Cyclopropanation | Precise control | Toxic reagents, limited industrial use |
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Scientific Research Applications
Chemical Properties and Structure
1-(Cyclopropylmethyl)cyclopropanecarboxylic acid has the molecular formula . Its structure features two cyclopropyl groups attached to a carboxylic acid functional group, which contributes to its unique reactivity and potential biological activities.
Organic Synthesis
This compound serves as a versatile building block in organic chemistry. It can be utilized as an intermediate in the synthesis of more complex molecules. The presence of the cyclopropyl groups allows for various chemical transformations, including:
- Substitution Reactions : The compound can undergo nucleophilic substitutions due to its electrophilic nature.
- Functional Group Transformations : The carboxylic acid group can be converted into esters or amides, expanding the range of derivatives that can be synthesized.
Pharmaceutical Applications
This compound has been investigated for its potential therapeutic uses, particularly in drug development. Its structural properties may confer specific biological activities that are beneficial in medicinal chemistry:
- Anticancer Agents : Compounds derived from cyclopropane structures have shown promise in inhibiting cancer cell proliferation.
- Enzyme Inhibitors : The compound's ability to interact with enzymes makes it a candidate for developing inhibitors that could target specific metabolic pathways.
Agrochemical Uses
The compound's unique structure also opens avenues for applications in agrochemicals:
- Pesticides : Derivatives of cyclopropanecarboxylic acids are known to exhibit herbicidal and fungicidal properties. For instance, modifications of this compound may lead to effective formulations against agricultural pests.
- Growth Regulators : Its biological activity could be harnessed to develop plant growth regulators that enhance crop yields.
Case Studies
Several studies have highlighted the applications and effectiveness of this compound:
- Synthesis and Biological Activity : Research has demonstrated the synthesis of derivatives from this compound that exhibit moderate herbicidal activity against various plant pathogens (Sun et al., 2013) . These findings suggest potential for developing new agrochemicals based on this compound.
- Pharmaceutical Development : Investigations into enzyme interactions have indicated that compounds derived from this acid can inhibit specific metabolic pathways relevant to disease processes (Jiang et al., 2017) . This positions the compound as a valuable candidate in drug discovery efforts.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The compound’s unique structure allows it to interact with various biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclopropanecarboxylic Acid Derivatives
Physicochemical Properties
- Solubility : Cyclopropanecarboxylic acid (CPC) is soluble in hot water and oxygenated solvents , while bulky substituents (e.g., bicyclopropyl) reduce aqueous solubility .
- Thermal Stability : Methyl esters (e.g., 1-methylcyclopropane-1-carboxylic acid methyl ester) exhibit lower melting points (18–19°C) compared to aryl-substituted acids .
Notes and Limitations
Data Gaps : Direct studies on this compound are scarce; properties and applications are inferred from analogs .
Safety : Cyclopropane derivatives require precautions against static discharge and inhalation .
Synthetic Challenges : Steric hindrance in bicyclic derivatives complicates functionalization .
Biological Activity
1-(Cyclopropylmethyl)cyclopropanecarboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its cyclopropane rings, which contribute to its conformational rigidity and electronic properties. These features are believed to enhance the compound's binding affinity to biological targets, potentially leading to significant pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 |
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains. For instance, a study highlighted its effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of U937 human myeloid leukemia cells without exhibiting significant cytotoxicity towards normal cells . This selective action suggests a potential role in cancer therapy, particularly in targeting leukemia.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings indicate that it may interact with specific receptors or enzymes involved in cellular signaling pathways. For example, modifications in phospholipase C signaling pathways have been observed in the presence of this compound, indicating a potential mechanism for its antithrombotic effects .
Case Study 1: Antimicrobial Efficacy
A study conducted by Kim et al. (2023) evaluated the antimicrobial efficacy of various cyclopropane derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could further enhance its antimicrobial potency .
Case Study 2: Anticancer Activity
In another investigation, the effect of this compound on U937 cells was assessed. The findings revealed a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 10 µM. Importantly, the compound did not induce apoptosis in normal cells, highlighting its potential as a selective anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 1-(cyclopropylmethyl)cyclopropanecarboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis routes can be adapted from analogous cyclopropanecarboxylic acid derivatives. For example:
- Ester Hydrolysis/Decarboxylation : Hydrolyze diethyl cyclopropane-1,1-dicarboxylate derivatives under acidic conditions (e.g., HCl in water) and decarboxylate thermally .
- Nitrile Hydrolysis : React cyclopropylmethyl nitrile intermediates with aqueous NaOH or H₂SO₄ to yield carboxylic acid .
- Optimization : Adjust reaction temperature (e.g., 80–100°C for hydrolysis), catalyst concentration, and purification methods (e.g., recrystallization in ethanol/water) to improve yield .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
- Storage : Store in airtight containers away from oxidizers at room temperature .
Q. How should researchers design experiments to assess the thermal stability and decomposition pathways of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition temperatures .
- Differential Scanning Calorimetry (DSC) : Measure enthalpy changes to detect exothermic/endothermic events (e.g., cyclopropane ring opening) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products after thermal stress .
Advanced Research Questions
Q. How can researchers address challenges related to the stereochemical configuration in the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,2S)-configured amines) to control stereochemistry during cyclopropanation .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Rh(II) complexes) to induce stereoselective cyclopropane ring formation .
- Characterization : Verify stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound, particularly regarding cyclopropane ring stability?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to observe cyclopropane ring protons (δ 0.5–1.5 ppm) and ¹³C NMR to confirm sp³-hybridized carbons .
- X-ray Crystallography : Resolve bond angles (e.g., 60° for cyclopropane) to confirm ring geometry .
- Infrared (IR) Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
Q. What computational chemistry approaches can predict the reactivity and electronic properties of this compound in novel reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict cyclopropane ring stability under strain .
- Molecular Dynamics (MD) Simulations : Model interactions with solvents (e.g., water, DMSO) to optimize solubility .
- Reactivity Descriptors : Use Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
